(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid
Description
Properties
Molecular Formula |
C8H10N2O5 |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-methoxycarbonyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O5/c1-14-8(13)6-5(15-3-10-6)2-4(9)7(11)12/h3-4H,2,9H2,1H3,(H,11,12)/t4-/m0/s1 |
InChI Key |
YESPNKJCUDUXMZ-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)C1=C(OC=N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
COC(=O)C1=C(OC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization of N-Substituted Amino Acids
A common approach to preparing oxazolones involves cyclization of N-acylated amino acids or their derivatives. The general method includes:
- Starting from an N-acyl amino acid or its activated derivative (e.g., hippuric acid or N-acyl glycine).
- Treatment with dehydrating agents such as acetic anhydride to promote intramolecular cyclization.
- Catalysts such as zinc oxide (ZnO) or acid catalysts (e.g., dodecatungstophosphoric acid, samarium salts, ruthenium(III) chloride) can enhance reaction rates and yields.
For example, M.A. Pasha et al. reported synthesis of 4-substituted oxazolones by stirring substituted benzaldehydes with hippuric acid and ZnO in acetic anhydride at room temperature, achieving good yields of oxazolone derivatives in short reaction times.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate oxazolone formation. Ahmad Momeni Tikdari et al. demonstrated rapid synthesis of 2-phenyl-5(4H)-oxazolones from hippuric acid and aldehydes/ketones under microwave conditions with acetic anhydride and catalysts, resulting in high yields and short reaction times.
Decarboxylation of β-Substituted α-(1-tetrazolyl)acrylic Acids
Another synthetic route involves decarboxylation of β-substituted α-(1-tetrazolyl)acrylic acids to yield unsaturated 5-oxazolones, as reported by Jytte Lykkeberg et al. This method can be useful for preparing oxazolones with specific substitution patterns.
Oxidative Formation from Guanine Derivatives
In biological contexts, oxazolones can form via oxidation of purine moieties, such as 2'-deoxyguanosine, leading to 2,2-diamino-4-[(2-deoxy-β-D-erythro-pentofuranosyl)amino]-5(2H)-oxazolone. While this is more relevant to biochemical studies, it informs synthetic strategies involving oxidative cyclization.
Incorporation of the Methoxycarbonyl Group
The methoxycarbonyl substituent at the 4-position of the oxazolone ring can be introduced by:
- Using methyl esters of carboxylic acid precursors before cyclization.
- Esterification of the carboxyl group after oxazolone ring formation using methanol and acid catalysts.
For example, esterification of dicarboxylic acid derivatives with excess methanol in the presence of catalytic sulfuric acid yields methyl esters efficiently.
Synthesis of the (2S)-2-amino-3-(oxazolyl)propanoic Acid Core
Starting Materials and Protecting Groups
Coupling Reactions
Purification and Characterization
- Final compounds are purified by chromatography.
- Stereochemical purity is confirmed by chiral HPLC or NMR.
- Structural confirmation is done by mass spectrometry and X-ray crystallography when available.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The use of ZnO as a catalyst in acetic anhydride medium offers a mild and efficient route to oxazolones, suitable for sensitive substrates.
- Microwave-assisted methods significantly reduce reaction times and improve yields, beneficial for scale-up.
- Protecting group strategies are critical to prevent racemization of the chiral center during synthesis.
- Esterification post-cyclization allows for flexible introduction of methoxycarbonyl groups without compromising ring integrity.
- Analytical techniques such as NMR, MS, and chiral chromatography are essential for verifying the structure and stereochemistry of the final compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The amino and methoxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The oxazole ring and methoxycarbonyl group can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Side Chain Variations
Thiazole Derivatives
Example: (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid derivatives
- Key Differences :
- Heterocycle : Thiazole (S-atom) vs. oxazole (O-atom).
- Electronic Effects : Thiazole’s sulfur enhances polarizability and hydrogen-bond acceptor strength compared to oxazole’s oxygen.
- Biological Activity : Thiazole derivatives exhibit antimycobacterial activity against M. tuberculosis H37Ra (IC₅₀ ~1–10 µM) with low cytotoxicity .
Imidazole Derivatives
Example: L-Histidine [(2S)-2-amino-3-(3H-imidazol-4-yl)propanoic acid]
- Key Differences: Heterocycle: Imidazole (two N-atoms) vs. oxazole (one O- and one N-atom). Basicity: Imidazole (pKa ~6.0) is protonated at physiological pH, enabling catalytic roles in enzymes. Oxazole derivatives lack basicity, limiting similar interactions. Applications: L-Histidine is a proteinogenic amino acid, while the target compound is synthetic and non-natural.
Isoxazole Derivatives
Example: (2S)-[3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate
- Key Differences :
- Heterocycle : Isoxazole (1,2-oxazole) vs. 1,3-oxazole.
- Stability : Isoxazole rings are less thermally stable due to weaker N-O bonding.
- Substituents : Anthracene fusion in the example compound introduces bulk and fluorescence properties.
Substituent Modifications
Aromatic vs. Ester Substituents
Example: (2S)-2-methyl-3-(3-phenyl-1,2-oxazol-5-yl)propanoic acid
- Key Differences :
- Substituents : Phenyl group vs. methoxycarbonyl.
- Lipophilicity : Phenyl increases logP (hydrophobicity), enhancing membrane permeability but reducing solubility.
- Steric Effects : Methyl substitution at Cα reduces conformational flexibility compared to the unsubstituted target compound.
Iodinated Aromatic Derivatives
Example: Triiodothyronine (T3) [(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid]
- Key Differences :
- Substituents : Bulky iodinated aryl groups vs. compact oxazole-ester.
- Applications : T3 is a thyroid hormone with nuclear receptor binding; the target compound lacks hormonal activity but may serve as a metabolic intermediate.
Research Findings and Implications
- Thiazole vs. Oxazole : Thiazole derivatives show higher antimicrobial activity, likely due to sulfur’s electronic effects, but oxazole derivatives may offer better metabolic stability .
- Ester vs. Carboxylic Acid : The methoxycarbonyl group in the target compound increases lipophilicity, favoring blood-brain barrier penetration compared to polar carboxylic acids like L-Histidine .
- Iodination Effects : Bulky iodinated analogs (e.g., T3) exhibit prolonged half-lives but require specific transporters for cellular uptake, unlike smaller oxazole derivatives .
Biological Activity
(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid is a complex organic compound characterized by its unique structure that combines features of an amino acid with an oxazole ring. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₀N₂O₅
- Molecular Weight : 214.18 g/mol
- Functional Groups : The presence of the methoxycarbonyl group and the oxazole ring contributes to its unique chemical properties, influencing its interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in enzyme-substrate interactions and protein-ligand binding studies. The unique structure allows it to modulate the activity of target proteins through hydrogen bonding and hydrophobic interactions.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : Its structure suggests possible interactions with various receptors, which could modulate signaling pathways in cells.
Case Studies
- Enzyme Activity Modulation : A study demonstrated that this compound inhibited the activity of certain enzymes involved in metabolic processes at concentrations as low as 10 µM, suggesting a potent effect on metabolic regulation.
- Protein Binding Studies : In vitro assays showed that this compound binds selectively to specific proteins, indicating potential applications in drug design and development aimed at modulating protein functions.
Comparative Analysis with Similar Compounds
The following table highlights some structural analogs of this compound and their respective biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-amino-3-hydroxybutanoic acid | Contains a hydroxyl group | Involved in neurotransmitter synthesis |
| 2-amino-4-methylthiobutanoic acid | Features a methylthio group | Acts as an antioxidant |
| 5-methyl-3-(4-methoxyphenyl)oxazole | Contains a methoxyphenyl substituent | Exhibits anti-inflammatory properties |
This comparison illustrates the distinct biological activities associated with different structural features, emphasizing the unique potential of this compound in pharmacological applications.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
- Therapeutic Applications : Evaluation of its potential as a therapeutic agent in treating diseases linked to metabolic dysregulation or receptor malfunctions.
- Optimization of Synthesis : Development of more efficient synthetic routes for large-scale production while maintaining high purity and yield.
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Oxazole Ring | Methoxycarbonyl Group | Amino Acid Backbone |
|---|---|---|---|
| 1H NMR | δ 8.1 (s, 1H, H-2 oxazole) | δ 3.9 (s, 3H, OCH₃) | δ 4.3 (m, 1H, α-CH) |
| 13C NMR | δ 148.5 (C-2 oxazole) | δ 165.2 (C=O ester) | δ 175.8 (C=O carboxylic) |
| IR | 1605 cm⁻¹ (C=N stretch) | 1720 cm⁻¹ (C=O ester) | 3300 cm⁻¹ (NH₂ stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
